molecular formula C11H18Cl2N2 B8774297 4-(Piperidin-1-yl)aniline dihydrochloride

4-(Piperidin-1-yl)aniline dihydrochloride

Cat. No. B8774297
M. Wt: 249.18 g/mol
InChI Key: HZLBCGZSDLAQOA-UHFFFAOYSA-N
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Patent
US05580883

Procedure details

To a solution of N-(4-nitrophenyl)piperidine (12 g) in methanol (50 ml) was added conc. hydrochloric acid (12 ml) and, by using 10% palladium/carbon as a catalyst, catalytic reduction was conducted at normal temperature and normal pressure. After completion of the reaction, the catalyst was removed and the solvent was distilled off. To the residue was added ethyl ether which was filtered off to obtain N-(4-aminophenyl)piperidine dihydrochloride (13.7 g) as a colorless solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.[ClH:16]>CO.[Pd]>[ClH:16].[ClH:16].[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:8][CH:9]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCCCC1
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
To the residue was added ethyl ether which
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NC1=CC=C(C=C1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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